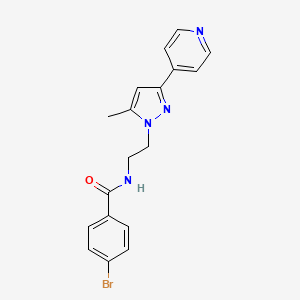

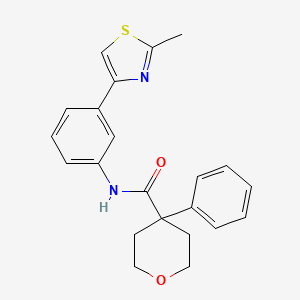

N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be characterized by the presence of a tetrahydro-2H-pyran ring, a phenyl ring, and a thiazole ring, along with an amide functional group. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the amide group might be hydrolyzed under acidic or basic conditions. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, such as the compound , have shown promising antimicrobial activity . They have been effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species .

Anticancer Activity

Thiazole derivatives have also been studied for their potential anticancer properties . They have shown promising results against various cancer cell lines, including breast cancer .

Anti-inflammatory Activity

Compounds containing the thiazole moiety have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant Activity

Some thiazole-based compounds have shown potent antioxidant activity . This suggests they could be used in the treatment of diseases caused by oxidative stress.

Antidiabetic Activity

Thiazole derivatives have also been associated with antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases.

Antihypertensive Activity

Thiazole derivatives have demonstrated antihypertensive properties . This suggests potential applications in the treatment of hypertension.

Antiretroviral Activity

Thiazole derivatives have been used in the development of antiretroviral drugs . This suggests potential applications in the treatment of HIV/AIDS.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound, also known as “N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” or “F5791-1071”, is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R, also known as cFMS, is a type of protein kinase that plays a crucial role in the survival and maintenance of monocytes, macrophages, and osteoclasts .

Mode of Action

F5791-1071 is a selective CSF-1R inhibitor . It works by binding to the CSF-1R, thereby inhibiting its activity. This inhibition prevents the survival and maintenance of cells that are regulated by CSF-1R signaling, such as monocytes, macrophages, and osteoclasts .

Biochemical Pathways

The inhibition of CSF-1R by F5791-1071 affects the CSF-1R signaling pathway . This pathway is critical for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. By inhibiting CSF-1R, F5791-1071 disrupts this pathway, leading to reduced survival and maintenance of these cells .

Pharmacokinetics

F5791-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies . It exhibits high permeability in Caco-2 cells, indicating good absorption potential. . These properties contribute to its bioavailability, making it an effective therapeutic agent.

Result of Action

The inhibition of CSF-1R by F5791-1071 leads to a reduction in the survival and maintenance of monocytes, macrophages, and osteoclasts . This can have significant effects at the molecular and cellular levels, including the potential to halt cancer progression by reprogramming the tumor microenvironment .

Propriétés

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S/c1-16-23-20(15-27-16)17-6-5-9-19(14-17)24-21(25)22(10-12-26-13-11-22)18-7-3-2-4-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFIVNUMJGBBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)

![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3003973.png)

![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)

![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)